molecular formula C2H2ClN3O2S B1316860 4H-1,2,4-triazole-3-sulfonyl chloride CAS No. 6461-29-6

4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No. B1316860
CAS RN: 6461-29-6
M. Wt: 167.58 g/mol
InChI Key: KRGDHNPMWOBKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,2,4-Triazole-3-sulfonyl chloride is a unique chemical with the empirical formula C2H2ClN3O2S and a molecular weight of 167.57 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4H-1,2,4-triazole-3-sulfonyl chloride consists of 9 heavy atoms . The InChI string is 1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) and the SMILES string is C1=NNC(=N1)S(=O)(=O)Cl .


Physical And Chemical Properties Analysis

4H-1,2,4-triazole-3-sulfonyl chloride has a molecular weight of 167.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 166.9556252 g/mol .

Scientific Research Applications

  • Pharmaceutic Chemistry

    • 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
    • Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
  • Agrochemistry

    • 1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
  • Materials Sciences

    • 1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
  • Organic Catalysts

    • 1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
  • Medicinal Chemistry

    • Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes .
    • These heterocycles have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
    • They have also been used as fluorescent probes and as structural units of polymers .
  • Synthetic Organic Chemistry

    • Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
    • The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .
  • Pharmaceutical Applications

    • 1,2,4-Triazoles are featured in many kinds of drugs . Notable triazoles include the antifungal drugs fluconazole and itraconazole and the plant growth regulator paclobutrazol . Triazolate is a common bridging ligand in coordination chemistry .
  • Synthetic Organic Chemistry

    • Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .

Safety And Hazards

Users should avoid breathing mist, gas or vapours of 4H-1,2,4-triazole-3-sulfonyl chloride. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1H-1,2,4-triazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDHNPMWOBKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558736
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,2,4-triazole-3-sulfonyl chloride

CAS RN

6461-29-6
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.